2-(2-chloro-6-fluorophenyl)-N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)acetamide
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Description
2-(2-chloro-6-fluorophenyl)-N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C17H17ClFN3O2 and its molecular weight is 349.79. The purity is usually 95%.
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Scientific Research Applications
Structure-Activity Relationships in Medicinal Chemistry
Research on structurally related compounds demonstrates their utility in exploring structure-activity relationships, particularly in the context of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) dual inhibitors. For instance, investigations into various 6,5-heterocycles aimed at improving metabolic stability have led to the identification of potent and efficacious inhibitors in vitro and in vivo, highlighting the importance of such compounds in medicinal chemistry and drug discovery processes (Stec et al., 2011).
Photochemical and Thermochemical Applications
Compounds with similar structures have been studied for their potential applications in photochemical and thermochemical fields. Spectroscopic and quantum mechanical studies, along with ligand protein interactions and photovoltaic efficiency modeling, have demonstrated their ability to be used as photosensitizers in dye-sensitized solar cells (DSSCs). Their good light harvesting efficiency and free energy of electron injection suggest a promising role in photovoltaic cells, further expanding the scientific research applications of such compounds (Mary et al., 2020).
Antibacterial and Antifungal Properties
The synthesis and evaluation of related compounds have also uncovered their potential antibacterial and antifungal properties. For example, novel 4-(2-Heterylidenehydrazinyl)-7-chloroquinoline derivatives have shown good ability as growth inhibitors of Bacillus subtilis and Aspergillus niger, underscoring the versatility of these compounds in developing new antimicrobial agents (Le et al., 2018).
Molecular Docking and Anticancer Activity
Further, molecular docking analysis and synthesis of anticancer drugs involving similar compounds reveal their utility in targeting specific receptors and enzymes, contributing to the development of novel anticancer therapies. These studies offer insights into binding interactions and the efficacy of such compounds against various cancer cell lines, demonstrating significant anticancer activities (Sharma et al., 2018).
Properties
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-N-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClFN3O2/c18-13-2-1-3-14(19)12(13)10-16(23)20-8-9-22-17(24)7-6-15(21-22)11-4-5-11/h1-3,6-7,11H,4-5,8-10H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTEHDELQHRQXMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)C=C2)CCNC(=O)CC3=C(C=CC=C3Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClFN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.